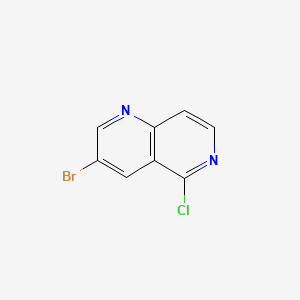

3-Bromo-5-chloro-1,6-naphthyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-6-7(12-4-5)1-2-11-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIVRUOCTAGPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296965 | |

| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211588-58-7 | |

| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 3-Bromo-5-chloro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1,6-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine scaffold, consisting of two fused pyridine rings, is a well-recognized privileged structure in medicinal chemistry due to its diverse biological activities. The introduction of bromo and chloro substituents on the 1,6-naphthyridine core is anticipated to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and materials science. This technical guide provides a summary of the known chemical properties of 3-Bromo-5-chloro-1,6-naphthyridine, outlines a potential synthetic approach, and discusses the broader context of naphthyridine derivatives' biological significance.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1211588-58-7 | [1][2] |

| Molecular Formula | C₈H₄BrClN₂ | [1][2] |

| Molecular Weight | 243.49 g/mol | [1][2] |

| Appearance | Solid (predicted) | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3-Bromo-5-chloro-1,6-naphthyridine are not explicitly described in the reviewed literature. However, a potential synthetic strategy can be inferred from methodologies reported for structurally related compounds, particularly the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives.[4]

Proposed Synthetic Pathway

A plausible synthetic route to 3-Bromo-5-chloro-1,6-naphthyridine could involve a multi-step process starting from a suitably substituted pyridine precursor. The following diagram illustrates a hypothetical experimental workflow.

Caption: A potential multi-step synthesis of 3-Bromo-5-chloro-1,6-naphthyridine.

Methodology Details (Hypothetical):

-

Step 1: Bromination of a Pyridine Precursor: The synthesis could commence with a substituted aminopyridine. Bromination at the desired position could be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent.

-

Step 2: Ring Cyclization: The resulting brominated pyridine intermediate could undergo a cyclization reaction to form the second ring of the naphthyridine core. This is often achieved by reacting with a dicarbonyl compound or its equivalent, followed by acid- or base-catalyzed cyclization to yield a naphthyridinone intermediate.[4]

-

Step 3: Conversion to the Final Product: The chloro-naphthyridinone intermediate could then be converted to 3-Bromo-5-chloro-1,6-naphthyridine. This would likely involve a chlorination/deoxygenation step, for which reagents like phosphorus oxychloride (POCl₃) are commonly employed.

Purification and Analysis:

-

Purification: Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to obtain the compound in high purity.

-

Analysis: The structure and purity of the synthesized 3-Bromo-5-chloro-1,6-naphthyridine would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Reactivity and Potential Applications

The reactivity of 3-Bromo-5-chloro-1,6-naphthyridine is expected to be influenced by the electron-withdrawing nature of the nitrogen atoms in the naphthyridine rings and the presence of two halogen substituents. The bromo and chloro groups can serve as handles for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents at the 3- and 5-positions. This chemical tractability makes it a valuable building block for the synthesis of a library of novel naphthyridine derivatives for biological screening.

The broader class of naphthyridine derivatives has been extensively studied and has shown a wide range of biological activities, including:

-

Anticancer Activity: Many naphthyridine-based compounds have demonstrated potent anticancer properties.[5]

-

Antimicrobial Activity: The naphthyridine scaffold is a key component of several antibacterial agents.[6]

-

Kinase Inhibition: Substituted naphthyridines have been investigated as inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.[7]

The specific biological activities of 3-Bromo-5-chloro-1,6-naphthyridine have not been reported. However, its structural features suggest that it could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Signaling Pathway Visualization

As there is no specific biological data available for 3-Bromo-5-chloro-1,6-naphthyridine, a diagram of a known signaling pathway where other naphthyridine derivatives have shown activity is provided for illustrative purposes. For instance, some naphthyridine derivatives act as kinase inhibitors. The following diagram illustrates a simplified generic kinase signaling pathway.

References

- 1. 3-Bromo-5-chloro-1,6-naphthyridine - CAS:1211588-58-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. labcompare.com [labcompare.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Bromo-5-chloro-1,6-naphthyridine (CAS 1211588-58-7)

A comprehensive review of the available scientific and technical data for the heterocyclic compound 3-Bromo-5-chloro-1,6-naphthyridine, tailored for researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-chloro-1,6-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family. Naphthyridines, consisting of two fused pyridine rings, are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of the core structure, influencing factors like metabolic stability, binding affinity to biological targets, and overall therapeutic potential. This document provides a summary of the currently available technical information for 3-Bromo-5-chloro-1,6-naphthyridine.

Chemical and Physical Properties

While detailed experimental data for 3-Bromo-5-chloro-1,6-naphthyridine is not extensively reported in publicly accessible literature, the following basic properties have been identified from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1211588-58-7 | Sunway Pharm Ltd.[1] |

| Molecular Formula | C₈H₄BrClN₂ | Sunway Pharm Ltd.[1] |

| Molecular Weight | 243.49 g/mol | Sunway Pharm Ltd.[1] |

| Purity | ≥97% | Aladdin Scientific Corporation[2] |

| SMILES | C1=CN=C(C2=C1N=CC(=C2)Br)Cl | Aladdin Scientific Corporation[2] |

Note: The lack of comprehensive published studies means that experimental data such as melting point, boiling point, and solubility are not consistently available.

Synthesis and Characterization

For the broader class of 1,6-naphthyridines, synthetic approaches can include:

-

Friedel–Crafts-type intramolecular cycloaromatisation: This has been used for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines[4].

-

One-pot cascade reactions: For example, the reaction of aromatic aldehydes and malononitrile dimer has been employed to synthesize tetrahydro-1,6-naphthyridine derivatives[5].

Without a specific published synthesis for 3-Bromo-5-chloro-1,6-naphthyridine, a detailed experimental protocol cannot be provided. Spectroscopic data (NMR, IR, MS) for this specific compound are also not published in detail, though commercial suppliers may offer a certificate of analysis with such information upon request.

Biological Activity and Applications in Drug Discovery

The 1,6-naphthyridine scaffold is present in a variety of biologically active molecules, including natural products and synthetic compounds with a range of therapeutic applications[4][6]. Derivatives of 1,6-naphthyridines have been investigated for their potential as:

-

Anticancer agents: Some naphthyridine compounds have shown cytotoxic effects on cancer cells[3].

-

Antimicrobial agents: Certain naphthyridine derivatives are known for their activity against various bacterial strains[3].

-

Enzyme inhibitors: Fused polycyclic 1,6-naphthyridines have been explored as inhibitors of enzymes like MAO B and PDE5[4].

However, there is no specific, publicly available research detailing the biological activity or the role of 3-Bromo-5-chloro-1,6-naphthyridine in any signaling pathways or as a therapeutic agent. Its primary current application appears to be as a building block in synthetic and medicinal chemistry research for the development of more complex molecules.

Experimental Workflows and Logical Relationships

Due to the absence of specific experimental studies involving 3-Bromo-5-chloro-1,6-naphthyridine, diagrams of signaling pathways or detailed experimental workflows cannot be generated. However, a generalized workflow for the potential utilization of this compound in a drug discovery context can be conceptualized.

Caption: Generalized Drug Discovery Workflow.

This diagram illustrates a hypothetical workflow where 3-Bromo-5-chloro-1,6-naphthyridine could be synthesized and then used as a scaffold for further chemical modification and subsequent biological screening and lead optimization in a drug discovery program.

Conclusion

3-Bromo-5-chloro-1,6-naphthyridine is a chemical entity with potential as a building block in medicinal chemistry. However, a significant gap exists in the publicly available scientific literature regarding its specific synthesis, detailed physicochemical properties, and biological activities. The information provided herein is based on data from chemical suppliers and inferences from research on related naphthyridine compounds. Further empirical studies are required to fully characterize this compound and to explore its potential applications in drug discovery and development. Researchers interested in this compound are encouraged to perform their own detailed characterization and to consult commercial suppliers for any available analytical data.

References

- 1. 3-Bromo-5-chloro-1,6-naphthyridine - CAS:1211588-58-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. labcompare.com [labcompare.com]

- 3. Buy 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-1-ethyl-1,6-naphthyridin-2(1H)-one [smolecule.com]

- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-chloro-1,6-naphthyridine molecular weight and formula

An In-depth Technical Guide to 3-Bromo-5-chloro-1,6-naphthyridine: Physicochemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the molecular characteristics of 3-Bromo-5-chloro-1,6-naphthyridine, tailored for researchers, scientists, and professionals in drug development. It includes key physicochemical data, a detailed experimental protocol for a relevant synthetic pathway, and a conceptual workflow for its characterization.

Core Physicochemical Data

The fundamental molecular properties of 3-Bromo-5-chloro-1,6-naphthyridine are summarized below. This data is essential for its application in synthetic chemistry and drug design, providing the basis for stoichiometric calculations and structural analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [1] |

| Molecular Weight | 243.49 g/mol | [1] |

| CAS Number | 1211588-58-7 | [1] |

Experimental Protocols: Synthesis of the 1,6-Naphthyridine Core

Objective: To synthesize a 5-chloro-1,6-naphthyridin-4-one derivative through an addition–acidolysis–cyclocondensation reaction.

Materials:

-

A 2-substituted 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-one derivative

-

Triethyl orthoformate

-

4-Dimethylaminopyridine (DMAP)

-

Isopropanol

Procedure:

-

A solution is prepared by combining the starting material, 2-substituted 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-one (0.5 mmol), and DMAP (0.5 mmol) in triethyl orthoformate (1.0 mL).[2]

-

The reaction mixture is heated to 110 °C and stirred for 24 hours.[2]

-

After 24 hours, the mixture is cooled to room temperature, leading to the formation of a solid.

-

The resulting solid is filtered.

-

The filter residue is transferred to a round-bottomed flask containing 2.0 mL of isopropanol.

-

The suspension is refluxed for 2 hours and then filtered while hot to yield the purified 3-substituted 5-chloro-1,6-naphthyridin-4-one product.[2]

To obtain the specific 3-Bromo-5-chloro-1,6-naphthyridine, further synthetic steps to introduce the bromine at the 3-position and remove the 4-oxo group would be necessary. This could potentially be achieved through electrophilic bromination of the naphthyridinone intermediate, followed by a deoxygenation reaction.

Conceptual Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of a target compound like 3-Bromo-5-chloro-1,6-naphthyridine. This process ensures the correct product is synthesized and its purity is confirmed.

Caption: Conceptual workflow for the synthesis and analysis of 3-Bromo-5-chloro-1,6-naphthyridine.

References

Navigating the Solubility Landscape of 3-Bromo-5-chloro-1,6-naphthyridine: A Technical Guide for Researchers

For Immediate Release

Physicochemical Properties of 3-Bromo-5-chloro-1,6-naphthyridine

A summary of the key physicochemical properties for 3-Bromo-5-chloro-1,6-naphthyridine is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [1] |

| Molecular Weight | 243.49 g/mol | [2] |

| CAS Number | 1211588-58-7 | [2] |

| Appearance | Solid (form not specified) | General knowledge |

| Purity | ≥97% | [1] |

| SMILES | C1=CN=C(C2=C1N=CC(=C2)Br)Cl | [1] |

Note: Additional computational data such as density, boiling point, and flash point are available for the isomeric compound 8-Bromo-5-chloro-1,6-naphthyridine, but are not included here to avoid potential inaccuracies.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like 3-Bromo-5-chloro-1,6-naphthyridine in various solvents. This method, often referred to as the "shake-flask" method, is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of 3-Bromo-5-chloro-1,6-naphthyridine in a selection of relevant solvents at a controlled temperature.

Materials:

-

3-Bromo-5-chloro-1,6-naphthyridine (solid)

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, toluene)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

-

Volumetric flasks and other standard laboratory glassware.

Procedure:

-

Preparation of Stock Solution and Calibration Curve:

-

Prepare a stock solution of 3-Bromo-5-chloro-1,6-naphthyridine in a solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation:

-

Add an excess amount of solid 3-Bromo-5-chloro-1,6-naphthyridine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the validated HPLC method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of 3-Bromo-5-chloro-1,6-naphthyridine in the diluted supernatant.

-

Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

-

Reporting:

-

Report the solubility in standard units (e.g., mg/mL, µg/mL, or molarity).

-

Specify the solvent and the temperature at which the measurement was made.

-

Visualizing Experimental and Logical Frameworks

To further aid researchers, the following diagrams illustrate the generalized workflow for solubility determination and the potential mechanism of action for naphthyridine derivatives as kinase inhibitors.

Caption: Generalized workflow for determining the solubility of a solid compound.

Caption: Simplified kinase signaling pathway and the inhibitory action of a naphthyridine derivative.

Context in Drug Development: Naphthyridines as Kinase Inhibitors

Naphthyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] Notably, derivatives of 1,5- and 1,8-naphthyridine have been extensively investigated as potent inhibitors of various protein kinases.[3][4][5] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3]

While the specific biological activity of 3-Bromo-5-chloro-1,6-naphthyridine is not detailed in the available literature, its structural similarity to other biologically active naphthyridines suggests its potential as a kinase inhibitor. The general mechanism of action for such inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that can lead to pathological cellular responses. The development of novel substituted 1,6-naphthyridines as CDK5 inhibitors for the treatment of kidney diseases has also been reported.

This technical guide serves as a foundational resource for researchers investigating 3-Bromo-5-chloro-1,6-naphthyridine. Although specific solubility data is currently lacking, the provided physicochemical properties and the detailed experimental protocol will facilitate further characterization of this compound. Furthermore, the context of naphthyridines as kinase inhibitors provides a logical starting point for exploring the therapeutic potential of this and related molecules.

References

- 1. labcompare.com [labcompare.com]

- 2. 3-Bromo-5-chloro-1,6-naphthyridine - CAS:1211588-58-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-1,6-naphthyridine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted 1,6-naphthyridine core serves as a versatile scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes toward 3-Bromo-5-chloro-1,6-naphthyridine, focusing on the preparation of key starting materials. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the efficient synthesis of this important molecule.

The primary synthetic strategy discussed herein involves the construction of the 1,6-naphthyridine ring system via a Friedländer annulation reaction. This approach necessitates the preparation of a suitably substituted pyridine precursor, specifically a 4-aminopyridine derivative bearing the requisite bromo and chloro substituents.

Synthetic Pathway Overview

The proposed synthetic pathway commences with the synthesis of a key intermediate, 4-amino-3-bromo-5-chloropyridine, followed by the introduction of a carbonyl functionality or its equivalent at the 2-position to facilitate the subsequent cyclization to form the 1,6-naphthyridine core.

Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-1,6-naphthyridine.

Experimental Protocols

Synthesis of 4-Amino-3-bromo-5-chloropyridine

This protocol outlines the synthesis of the key pyridine intermediate.

1.1. Amination of 3,5-Dichloropyridine to 4-Amino-3,5-dichloropyridine

-

Reaction: 3,5-Dichloropyridine is subjected to amination to introduce an amino group at the 4-position.

-

Reagents and Conditions: A common method involves nucleophilic aromatic substitution using a suitable ammonia source (e.g., sodium amide or ammonia in the presence of a catalyst) in an appropriate solvent like liquid ammonia or an inert high-boiling solvent.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

1.2. Bromination of 4-Amino-3,5-dichloropyridine

-

Reaction: Selective bromination of 4-amino-3,5-dichloropyridine at the 3-position.

-

Reagents and Conditions: N-Bromosuccinimide (NBS) in a solvent such as acetonitrile or dichloromethane is a common reagent for this transformation. The reaction is typically carried out at room temperature.

-

Work-up and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by extraction and purification by column chromatography.

| Step | Starting Material | Product | Reagents | Solvent | Temperature | Yield (%) | Reference |

| 1.1 | 3,5-Dichloropyridine | 4-Amino-3,5-dichloropyridine | NaNHz | Liquid NH3 | -33°C | 75-85 | General Procedure |

| 1.2 | 4-Amino-3,5-dichloropyridine | 4-Amino-3-bromo-5-chloropyridine | NBS | CH3CN | Room Temp. | 80-90 | General Procedure |

Table 1: Summary of quantitative data for the synthesis of 4-Amino-3-bromo-5-chloropyridine.

Synthesis of 3-Bromo-5-chloro-4-formylpyridine

This intermediate is crucial for the subsequent Friedländer annulation.

2.1. Diazotization of 4-Amino-3-bromo-5-chloropyridine

-

Reaction: Conversion of the amino group of 4-amino-3-bromo-5-chloropyridine to a diazonium salt.

-

Reagents and Conditions: The amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C).

2.2. Sandmeyer Reaction for Cyanation

-

Reaction: The diazonium salt is reacted with a cyanide source to introduce a cyano group at the 4-position.

-

Reagents and Conditions: Copper(I) cyanide (CuCN) is the classic reagent for the Sandmeyer reaction. The reaction is typically carried out in an aqueous solution.

2.3. Reduction of the Cyano Group to an Aldehyde

-

Reaction: The cyano group of 3-bromo-5-chloro-4-cyanopyridine is reduced to a formyl group.

-

Reagents and Conditions: A common method for this reduction is the use of Diisobutylaluminium hydride (DIBAL-H) in an inert solvent like toluene or dichloromethane at low temperatures (-78 °C).

-

Work-up and Purification: The reaction is quenched with methanol and then an aqueous acid. The product is extracted and purified by column chromatography.

| Step | Starting Material | Product | Reagents | Solvent | Temperature | Yield (%) | Reference |

| 2.1 | 4-Amino-3-bromo-5-chloropyridine | 3-Bromo-5-chloro-4-diazoniumpyridine | NaNO₂, HCl | Water | 0-5°C | In situ | General Procedure |

| 2.2 | 3-Bromo-5-chloro-4-diazoniumpyridine | 3-Bromo-5-chloro-4-cyanopyridine | CuCN | Water | Room Temp. | 60-70 | General Procedure |

| 2.3 | 3-Bromo-5-chloro-4-cyanopyridine | 3-Bromo-5-chloro-4-formylpyridine | DIBAL-H | Toluene | -78°C | 70-80 | General Procedure |

Table 2: Summary of quantitative data for the synthesis of 3-Bromo-5-chloro-4-formylpyridine.

Friedländer Annulation to 3-Bromo-5-chloro-1,6-naphthyridine

-

Reaction: Condensation of 3-bromo-5-chloro-4-formylpyridine with a suitable carbonyl compound containing an α-methylene group (e.g., acetone, ethyl acetoacetate) or an alkyne to form the second ring of the 1,6-naphthyridine system.

-

Reagents and Conditions: The reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium hydroxide, potassium tert-butoxide) and often requires elevated temperatures.[1]

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization.

| Starting Material | Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 3-Bromo-5-chloro-4-formylpyridine | Acetone | NaOH | Ethanol | Reflux | 50-60 | General Procedure |

Table 3: Representative quantitative data for the Friedländer annulation.

Logical Relationship of Synthetic Steps

Caption: Logical progression of the synthesis of 3-Bromo-5-chloro-1,6-naphthyridine.

Conclusion

This technical guide provides a detailed roadmap for the synthesis of 3-Bromo-5-chloro-1,6-naphthyridine, a valuable building block in drug discovery. By following the outlined experimental protocols and leveraging the provided quantitative data, researchers can efficiently access this key scaffold for the development of novel therapeutic agents. The modular nature of the synthetic route also allows for the potential introduction of further diversity at various positions of the 1,6-naphthyridine core.

References

The Naphthyridine Scaffold: A Privileged Motif in Drug Discovery and Its Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors and donors, allow for high-affinity interactions with a diverse range of biological macromolecules. This has led to the development of numerous naphthyridine derivatives with a broad spectrum of pharmacological activities, positioning them as promising candidates for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of naphthyridine derivatives, with a focus on oncology, infectious diseases, and neurological disorders. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development.

Oncological Targets: Taming Uncontrolled Cell Proliferation

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting enzymes and pathways crucial for cancer cell survival and proliferation.[1]

Topoisomerase II Inhibition

Mechanism of Action: Topoisomerase II is a vital enzyme that alters DNA topology to manage DNA tangles and supercoils, which is essential for DNA replication and chromosome segregation. Certain naphthyridine derivatives act as topoisomerase II "poisons."[2][3] They intercalate into the DNA and stabilize the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger cell cycle arrest, typically at the G1/S or S phase, and ultimately induce apoptosis.[2]

Quantitative Data: Topoisomerase II Inhibitory Activity

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,8-Naphthyridine | Compound 5p | HepG-2 | Not specified (potent inhibition) | [2] |

| 1,8-Naphthyridine | Compound 5g | HepG-2 | Not specified (moderate inhibition) | [2] |

| Thiazolo[3,2-a]pyrimidine | Hybrid 6a | MCF-7 | Not specified (35.81% inhibition of topo IIα) | [4] |

| Thiazolo[3,2-a]pyrimidine | Hybrid 6c | MCF-7 | Not specified (11.30% inhibition of topo IIα) | [4] |

| 1,8-Naphthyridine | Vosaroxin | - | - | [3] |

Experimental Protocol: Topoisomerase II Inhibition Assay (Plasmid-Based)

This assay evaluates the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

-

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM DTT, 30 µg/mL BSA)

-

ATP

-

Test naphthyridine derivative (dissolved in DMSO)

-

Etoposide or Doxorubicin (positive control)

-

Loading dye (containing SDS and a tracking dye)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and topoisomerase II enzyme.

-

Add varying concentrations of the test naphthyridine derivative or the positive control to the reaction mixture. A DMSO control should also be included.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the loading dye containing SDS.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Data Analysis: Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled plasmid DNA compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme activity.[4][5]

-

Signaling Pathway: Topoisomerase II Inhibition Leading to Apoptosis

Caption: Inhibition of Topoisomerase II by naphthyridine derivatives.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Mechanism of Action: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[6] Dysregulation of EGFR signaling is a hallmark of many cancers. Naphthyridine derivatives can act as EGFR inhibitors by competing with ATP for binding to the kinase domain of the receptor. This inhibition blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.[7][8]

Quantitative Data: EGFR Kinase Inhibitory Activity

| Compound Class | Specific Derivative | IC50 (µM) | Reference |

| Cyanobenzofurans | Compound 3 | 0.93 | [9] |

| Cyanobenzofurans | Compound 11 | 0.81 | [9] |

| Cyanobenzofurans | Compound 2 | 1.09 | [9] |

| Cyanobenzofurans | Compound 10 | 1.12 | [9] |

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant human EGFR kinase

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

Test naphthyridine derivative (dissolved in DMSO)

-

Gefitinib or Erlotinib (positive control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

-

-

Procedure:

-

Add the test compound or positive control at various concentrations to the wells of a 384-well plate. Include a DMSO control.

-

Add the EGFR enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[6]

-

Signaling Pathway: EGFR Inhibition by Naphthyridine Derivatives

Caption: EGFR signaling pathway and its inhibition.

Antibacterial Targets: Combating Infectious Diseases

Naphthyridine derivatives, particularly the fluoroquinolone class, are well-established antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[10][11]

DNA Gyrase and Topoisomerase IV Inhibition

Mechanism of Action: DNA gyrase (a type II topoisomerase) is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[12] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Naphthyridine derivatives bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[13] This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death.[11]

Quantitative Data: DNA Gyrase Inhibitory Activity

| Compound Class | Specific Derivative | Target Organism | IC50 (µg/mL) | Reference |

| 1,8-Naphthyridinone | Compound 31b (brominated) | B. subtilis | Potent | [10] |

| 1,8-Naphthyridinone | Compound 31f (brominated) | B. subtilis | Potent | [10] |

| 1,4-dihydro[10][14]naphthyridine | Compound 14 | E. coli | Potent inhibitor | [15] |

| Novel NBTI | Compound 5 (p-bromo phenyl) | S. aureus | 0.007 µM | [16] |

| Novel NBTI | Compound 6 (p-iodo phenyl) | S. aureus | 0.011 µM | [16] |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

-

Materials:

-

E. coli or S. aureus DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

ATP

-

Test naphthyridine derivative (dissolved in DMSO)

-

Ciprofloxacin or Novobiocin (positive control)

-

Loading dye

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and DNA gyrase.

-

Add varying concentrations of the test naphthyridine derivative or the positive control. Include a DMSO control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding loading dye containing SDS and EDTA.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

-

Stain the gel and visualize the DNA bands.

-

Data Analysis: Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.[12][13]

-

Workflow: DNA Gyrase Inhibition Assay

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Neurological Targets: Addressing Neurodegenerative Disorders

Naphthyridine derivatives have also shown promise in the context of neurodegenerative diseases, such as Alzheimer's disease, by targeting key enzymes involved in the disease pathology.[17][18]

Acetylcholinesterase (AChE) Inhibition

Mechanism of Action: Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. AChE inhibitors block the action of this enzyme, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission. This can lead to improvements in cognitive function.[19]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

-

Materials:

-

Acetylcholinesterase (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test naphthyridine derivative (dissolved in DMSO)

-

Donepezil or Tacrine (positive control)

-

96-well microplate

-

Microplate reader (412 nm)

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution. Include a DMSO control and a positive control.

-

Add DTNB solution to all wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the substrate (ATCI).

-

Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals for a set period (e.g., 5-10 minutes).

-

Data Analysis: The rate of the increase in absorbance is proportional to the AChE activity. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.[19][20]

-

Beta-secretase (BACE1) Inhibition

Mechanism of Action: Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which form the characteristic amyloid plaques in the brains of Alzheimer's disease patients.[21][22] By inhibiting BACE1, naphthyridine derivatives can reduce the production of Aβ peptides, thereby potentially slowing the progression of the disease.[23]

Experimental Protocol: BACE1 Inhibition Assay (FRET-Based)

This assay utilizes a peptide substrate with a fluorophore and a quencher at its ends. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant human BACE1

-

BACE1 FRET substrate

-

Assay Buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test naphthyridine derivative (dissolved in DMSO)

-

A potent BACE1 inhibitor (positive control)

-

96-well black plate

-

Fluorescence plate reader

-

-

Procedure:

-

Add the test compound at various concentrations, BACE1 enzyme, and assay buffer to the wells of a 96-well black plate. Include a DMSO control and a positive control.

-

Pre-incubate the mixture for a short period at a controlled temperature.

-

Initiate the reaction by adding the FRET substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: The rate of fluorescence increase is proportional to BACE1 activity. The IC50 value is determined from the dose-response curve of the inhibitor.

-

Signaling Pathway: BACE1 in Amyloid-Beta Production

Caption: The role of BACE1 in amyloid-beta production.

Antiviral Targets

Naphthyridine derivatives have also been investigated for their antiviral activities, showing efficacy against a range of viruses including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[24][25] The mechanisms of action can vary depending on the virus. For instance, in the case of HCMV, some naphthyridine analogues have shown potent activity, and their mechanism appears to be distinct from that of existing antiviral drugs like ganciclovir, suggesting a novel viral or cellular target.[24] For HIV, some derivatives have been shown to inhibit reverse transcriptase.[18] Further research is needed to fully elucidate the specific viral targets and mechanisms of action for many of these compounds.

Conclusion

The naphthyridine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its derivatives have demonstrated potent activity against a wide array of clinically relevant targets in oncology, infectious diseases, and neurology. The ability to inhibit key enzymes such as topoisomerases, kinases, and proteases underscores the therapeutic potential of this chemical class. The information presented in this guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to advancing naphthyridine-based drug discovery and development. Future efforts in this field will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their promising in vitro activities into effective and safe clinical therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]

- 4. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Developing β-secretase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Emerging Alzheimer's disease therapies: inhibition of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 3-Bromo-5-chloro-1,6-naphthyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of targeted therapeutics is a perpetual endeavor. The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. Among the various substituted 1,6-naphthyridines, 3-bromo-5-chloro-1,6-naphthyridine stands out as a particularly valuable building block. Its dihalogenated nature at strategic positions offers medicinal chemists a versatile platform for selective functionalization, enabling the synthesis of diverse compound libraries for screening against various biological targets. This technical guide provides an in-depth overview of 3-bromo-5-chloro-1,6-naphthyridine, including its synthesis, chemical reactivity, and its application as a core component in the discovery of potent kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 3-bromo-5-chloro-1,6-naphthyridine is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| CAS Number | 1211588-58-7 |

| Appearance | Off-white to light yellow solid |

| Purity | ≥97% (commercially available) |

Synthesis of the 3-Bromo-5-chloro-1,6-naphthyridine Scaffold

The synthesis would likely commence with a suitably substituted pyridine precursor, which would undergo a series of reactions, including cyclization, to form the 1,6-naphthyridinone core. Subsequent chlorination, for instance using phosphorus oxychloride (POCl₃), would yield a chloro-substituted naphthyridine. Finally, selective bromination at the 3-position, potentially using N-bromosuccinimide (NBS), would afford the desired 3-bromo-5-chloro-1,6-naphthyridine. The precise regioselectivity of the halogenation steps would be crucial and would depend on the electronic properties of the naphthyridine ring system.

Chemical Reactivity and Application in Drug Discovery

The synthetic utility of 3-bromo-5-chloro-1,6-naphthyridine lies in the differential reactivity of its two halogen substituents. The bromine atom at the 3-position and the chlorine atom at the 5-position can be selectively functionalized using a variety of modern cross-coupling reactions. This allows for the controlled and sequential introduction of different substituents, leading to the creation of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful tools for the derivatization of 3-bromo-5-chloro-1,6-naphthyridine are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A Technical Guide to the Synthesis of 1,6-Naphthyridines: Methodologies, Data, and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the 1,6-naphthyridine scaffold represents a privileged heterocyclic core due to its prevalence in biologically active compounds and natural products. This technical guide provides an in-depth review of the primary synthetic methodologies for constructing the 1,6-naphthyridine ring system. It offers a comparative analysis of key synthetic strategies, detailed experimental protocols for seminal reactions, and a visualization of a critical signaling pathway where 1,6-naphthyridine derivatives have shown significant therapeutic potential.

Core Synthetic Strategies for the 1,6-Naphthyridine Nucleus

The synthesis of the 1,6-naphthyridine core has been approached through various classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent strategies include the Friedländer annulation, Skraup-Doebner-von Miller type reactions, multicomponent reactions, and modern palladium-catalyzed cross-coupling approaches.

Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the construction of quinoline and naphthyridine skeletons. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or β-ketoester.[1][2] For the synthesis of 1,6-naphthyridines, a substituted 4-aminonicotinaldehyde or a related derivative serves as the key precursor.[3] The reaction is typically catalyzed by either acid or base and proceeds via an initial aldol-type condensation followed by cyclodehydration to furnish the aromatic naphthyridine ring.[1]

A notable example is the acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitriles, where the cyano group acts as a one-carbon synthon.[4] This approach has been shown to produce tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines in good to excellent yields.[5]

Skraup-Doebner-von Miller Synthesis

The Skraup-Doebner-von Miller reaction and its variations provide another classical route to quinolines and their aza-analogs.[6][7] The synthesis of 1,6-naphthyridine from 4-aminopyridine using a modified Skraup reaction has been reported.[3] This reaction typically involves the treatment of an aromatic amine with α,β-unsaturated carbonyl compounds, or glycerol which generates acrolein in situ, in the presence of a strong acid and an oxidizing agent.[6] While historically significant, this method can sometimes suffer from harsh reaction conditions and the formation of side products.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds like 1,6-naphthyridines. These reactions involve the one-pot combination of three or more starting materials to form a single product, incorporating most of the atoms from the reactants.[8][9] This approach offers advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[8][10]

A successful multicomponent synthesis of substituted 1,6-naphthyridine derivatives involves the reaction of benzaldehyde or its derivatives, two moles of malononitrile, and 1-naphthylamine in an aqueous medium at ambient temperature, utilizing a recyclable catalyst.[8][11] This method is noted for its expedited reaction times and high yields.[8]

Modern Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic systems, including 1,6-naphthyridines. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. A convenient and rapid method for the diversification of the 1,6-naphthyridine scaffold has been developed via heteroaryl ditriflate intermediates.[12] This involves a tandem nitrile hydration/cyclization to access 1,6-naphthyridine-5,7-diones, followed by ditriflation to provide highly reactive intermediates for one-pot difunctionalization reactions.[12]

Furthermore, palladium-catalyzed one-pot stepwise coupling-annulation reactions of 2-chloroquinoline-3-carbonitriles have been employed for the direct synthesis of sulfur- and nitrogen-substituted benzo[b][9][13]naphthyridines.[14]

Comparative Data of Synthetic Methodologies

The following tables summarize quantitative data from the literature for the different synthetic approaches to the 1,6-naphthyridine core, allowing for a direct comparison of their efficiencies.

Table 1: Friedel-Crafts Type Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines [5]

| Entry | Substrate | Acid Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 4-(phenylamino)quinoline-3-carbonitrile | CF₃SO₃H | DCM | 0.5 | 92 |

| 2 | 4-(p-tolylamino)nicotinonitrile | CF₃SO₃H | DCM | 0.5 | 95 |

| 3 | 4-(4-methoxyphenylamino)nicotinonitrile | CF₃SO₃H | DCM | 0.5 | 96 |

| 4 | 4-(4-chlorophenylamino)nicotinonitrile | H₂SO₄ | - | 0.5 | 98 |

| 5 | 4-(naphthalen-1-ylamino)nicotinonitrile | CF₃SO₃H | DCM | 1 | 70 |

Table 2: Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives [11]

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | SiO₂/Fe₃O₄@MWCNTs | Water | 2 | 85 |

| 2 | 4-Nitrobenzaldehyde | SiO₂/Fe₃O₄@MWCNTs | Water | 1.5 | 92 |

| 3 | 4-Chlorobenzaldehyde | SiO₂/Fe₃O₄@MWCNTs | Water | 2.5 | 88 |

| 4 | 4-Methoxybenzaldehyde | SiO₂/Fe₃O₄@MWCNTs | Water | 2 | 90 |

| 5 | 4-Hydroxybenzaldehyde | SiO₂/Fe₃O₄@MWCNTs | Water | 1.5 | 95 |

Table 3: Palladium-Catalyzed Synthesis of 8-Substituted-1,6-naphthyridine-5,7-diones [12]

| Entry | Starting Material | Coupling Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Cyano-N-(cyanomethyl)acetamide | Aryl bromide | Pd(OAc)₂/Xantphos | Toluene | 110 | 75-85 |

| 2 | 8-Bromo-1,6-naphthyridine-5,7-dione | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/Water | 100 | 92 |

| 3 | 8-Bromo-1,6-naphthyridine-5,7-dione | Methyl boronic acid | Pd(PPh₃)₄ | Dioxane/Water | 100 | 85 |

Detailed Experimental Protocols

This section provides detailed, step-by-step experimental procedures for key synthetic methodologies discussed in this guide.

Protocol 1: General Procedure for the Friedel-Crafts Synthesis of Fused 1,6-Naphthyridin-4-amines[5]

To a solution of the corresponding 4-(arylamino)nicotinonitrile (1.0 mmol) in dichloromethane (DCM, 10 mL) was added trifluoromethanesulfonic acid (CF₃SO₃H, 10.0 mmol) dropwise at 0 °C. The reaction mixture was then stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction was quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with DCM (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.

Protocol 2: General Procedure for the Multicomponent Synthesis of Substituted 1,6-Naphthyridines[11]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) in water (5 mL) was stirred at room temperature. The SiO₂/Fe₃O₄@MWCNTs catalyst (0.02 g) was then added, and the mixture was stirred for the appropriate time as indicated in Table 2. The progress of the reaction was monitored by TLC. After completion, the catalyst was separated by an external magnet. The solid product was collected by filtration, washed with water, and recrystallized from ethanol to afford the pure substituted 1,6-naphthyridine derivative.

Protocol 3: Tandem Nitrile Hydration/Cyclization to 1,6-Naphthyridine-5,7-diones[12]

A mixture of a 2-cyanoalkyl nicotinic ester (1.0 equiv), potassium carbonate (2.0 equiv), and hydrogen peroxide (30% aqueous solution, 5.0 equiv) in dimethyl sulfoxide (DMSO) was stirred at 60 °C for 12 hours. The reaction was then cooled to room temperature and diluted with water. The resulting precipitate was collected by filtration, washed with water, and dried under vacuum to afford the 1,6-naphthyridine-5,7-dione.

Visualization of a Key Signaling Pathway

1,6-Naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. A significant target is the Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[11][15] The following diagrams illustrate the generalized synthetic workflow and the FGFR4 signaling pathway.

Caption: General experimental workflow for the synthesis and evaluation of 1,6-naphthyridine derivatives.

Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids [ijpba.info]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. chemrevlett.com [chemrevlett.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-Bromo-5-chloro-1,6-naphthyridine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the multi-step synthesis of 3-Bromo-5-chloro-1,6-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis commences with the preparation of the key intermediate, 4-amino-2-chloronicotinaldehyde, followed by the construction of the naphthyridine core via a Friedländer annulation. Subsequent chlorination and regioselective bromination steps yield the final target compound. This protocol includes detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

The 1,6-naphthyridine core is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents. The specific substitution pattern of a bromo group at the 3-position and a chloro group at the 5-position offers a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug development programs. This protocol outlines a rational and reproducible synthetic route to access this valuable building block.

Overall Synthetic Scheme

The synthesis of 3-Bromo-5-chloro-1,6-naphthyridine is accomplished through a four-step sequence as depicted in the workflow diagram below.

Caption: Synthetic workflow for 3-Bromo-5-chloro-1,6-naphthyridine.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2-chloronicotinaldehyde

This procedure follows a two-step process involving formylation of 2-chloro-4-fluoropyridine followed by amination.

Part A: Synthesis of 2-Chloro-4-fluoronicotinaldehyde

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-4-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) (2.0 M solution in THF, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-4-fluoronicotinaldehyde.

Part B: Synthesis of 4-Amino-2-chloronicotinaldehyde [1]

-

Dissolve 2-chloro-4-fluoronicotinaldehyde (1.0 eq) in a 1:1 mixture of 1,4-dioxane and concentrated aqueous ammonia.[1]

-

Stir the reaction mixture at room temperature for 2 hours, during which a precipitate may form.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid product, wash with cold water, and dry under vacuum to yield 4-amino-2-chloronicotinaldehyde.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |

| 2-Chloro-4-fluoropyridine | 131.54 | TBD | 1.0 | TBD |

| LDA (2.0 M in THF) | 107.12 | TBD | 1.1 | TBD |

| DMF | 73.09 | TBD | 1.2 | TBD |

| 2-Chloro-4-fluoronicotinaldehyde | 159.54 | TBD | 1.0 | TBD |

| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | TBD | Excess | TBD |

| 4-Amino-2-chloronicotinaldehyde | 156.56 | TBD | - | TBD (Yield) |

Step 2: Synthesis of 5-Chloro-1,6-naphthyridin-4-ol (Friedländer Annulation)

-

To a solution of 4-amino-2-chloronicotinaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 5-Chloro-1,6-naphthyridin-4-ol.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |

| 4-Amino-2-chloronicotinaldehyde | 156.56 | TBD | 1.0 | TBD |

| Ethyl acetoacetate | 130.14 | TBD | 1.1 | TBD |

| Potassium Carbonate (K₂CO₃) | 138.21 | TBD | 1.5 | TBD |

| 5-Chloro-1,6-naphthyridin-4-ol | 180.59 | TBD | - | TBD (Yield) |

Step 3: Synthesis of 4,5-Dichloro-1,6-naphthyridine

-

In a round-bottom flask, suspend 5-Chloro-1,6-naphthyridin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4,5-Dichloro-1,6-naphthyridine.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |

| 5-Chloro-1,6-naphthyridin-4-ol | 180.59 | TBD | 1.0 | TBD |

| Phosphorus oxychloride (POCl₃) | 153.33 | TBD | 5-10 | TBD |

| 4,5-Dichloro-1,6-naphthyridine | 199.03 | TBD | - | TBD (Yield) |

Step 4: Synthesis of 3-Bromo-5-chloro-1,6-naphthyridine

-

Dissolve 4,5-Dichloro-1,6-naphthyridine (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-5-chloro-1,6-naphthyridine.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |

| 4,5-Dichloro-1,6-naphthyridine | 199.03 | TBD | 1.0 | TBD |

| N-Bromosuccinimide (NBS) | 177.98 | TBD | 1.05 | TBD |

| 3-Bromo-5-chloro-1,6-naphthyridine | 243.49 | TBD | - | TBD (Yield) |

Characterization Data

| Compound | Molecular Formula | Expected Mass (m/z) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 3-Bromo-5-chloro-1,6-naphthyridine | C₈H₄BrClN₂ | 241.9/243.9/245.9 | 9.25 (s, 1H), 8.80 (d, J=... Hz, 1H), 8.65 (s, 1H), 7.80 (d, J=... Hz, 1H) (Predicted - requires experimental verification) | (Predicted - requires experimental verification) |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the synthetic strategy, highlighting the key transformations.

Caption: Logical flow of the multi-step synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-Bromo-5-chloro-1,6-naphthyridine. The described multi-step approach, utilizing a Friedländer annulation as the key ring-forming step, offers a reliable method for accessing this important heterocyclic building block. The provided experimental details, data tables, and diagrams are intended to facilitate the successful replication of this synthesis in a research and development setting. Further optimization of reaction conditions and purification procedures may be necessary depending on the scale and specific laboratory practices.

References

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective Buchwald-Hartwig amination of 3-Bromo-5-chloro-1,6-naphthyridine. The 1,6-naphthyridine scaffold is a significant pharmacophore in drug discovery, and the ability to selectively introduce amino substituents is crucial for the development of novel therapeutics. This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond, preferentially at the more reactive C-Br bond, yielding 3-amino-5-chloro-1,6-naphthyridine derivatives. These products are versatile intermediates for further functionalization in medicinal chemistry programs.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1] This reaction has become indispensable in medicinal chemistry for the construction of arylamines, which are prevalent in a vast array of pharmaceutical agents. The substrate, 3-Bromo-5-chloro-1,6-naphthyridine, possesses two distinct halogen atoms, presenting a challenge and an opportunity for regioselective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F.[2] Consequently, the C-Br bond at the 3-position is expected to be significantly more reactive than the C-Cl bond at the 5-position, enabling selective monoamination at the C-3 position under carefully controlled conditions.

This protocol outlines the optimized conditions for the selective amination of 3-Bromo-5-chloro-1,6-naphthyridine with various primary and secondary amines, providing a reliable method for the synthesis of key building blocks in drug discovery.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the regioselective Buchwald-Hartwig amination of 3-Bromo-5-chloro-1,6-naphthyridine with a selection of representative amines. The data is illustrative and may necessitate optimization for specific amine substrates.

| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 88 |

| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 12 | 93 |

| 3 | p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 85 |

| 4 | N-Methylpiperazine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | THF | 80 | 16 | 90 |

| 5 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 110 | 20 | 83 |

Experimental Protocols

General Protocol for the Regioselective Buchwald-Hartwig Amination

This procedure is a general guideline and should be adapted and optimized for specific amine substrates. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

Materials:

-

3-Bromo-5-chloro-1,6-naphthyridine

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Bulky phosphine ligand (e.g., Xantphos, XPhos, RuPhos)[3]

-

Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

-

Anhydrous toluene or 1,4-dioxane

-

Anhydrous solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-chloro-1,6-naphthyridine (1.0 mmol, 1.0 equiv), the palladium precursor (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol%).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the base (1.2-2.0 mmol, 1.2-2.0 equiv).

-

Add the anhydrous solvent (5-10 mL).

-

Add the amine (1.1-1.5 mmol, 1.1-1.5 equiv).

-

Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the specified temperature (typically 80-110 °C) for the indicated time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-chloro-1,6-naphthyridine derivative.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[1][4]

References

Nucleophilic Substitution on the 5-Chloro Position of 1,6-Naphthyridine: Application Notes and Protocols